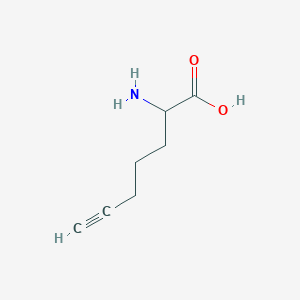
2-Aminohept-6-ynoic acid
説明
Molecular Structure Analysis
The molecular formula of 2-Aminohept-6-ynoic acid is C7H11NO2 . The InChI code isInChI=1S/C7H11NO2/c1-2-3-4-5-6 (8)7 (9)10/h1,6H,3-5,8H2, (H,9,10) . The Canonical SMILES is C#CCCCC (C (=O)O)N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 141.17 g/mol . It has a boiling point of 276.4±35.0 °C and a density of 1.115±0.06 g/cm3 . The compound is an acid with a pKa of 2.50±0.24 .科学的研究の応用
Chemical Characterization and Synthesis
2-Aminohept-6-ynoic acid and its related compounds have been a subject of interest in various chemical studies. For instance, compounds such as l-threo- and l-erythro-2-amino-3-hydroxyhex-4-ynoic acids, which are amino acids from Tricholomopsis rutilans, have been isolated and characterized, highlighting the potential for detailed study and synthesis of similar compounds (Niimura & Hatanaka, 1974). The development of synthetic pathways for such amino acids, including this compound, has also been explored (Black & Landor, 1968).
Biological Activity and Potential Applications
Research has indicated the potential biological activity of compounds related to this compound. For example, 4-aminohex-5-ynoic acid, a structurally related compound, has been studied for its ability to inhibit bacterial glutamic acid decarboxylase in a time-dependent irreversible manner, showcasing its potential as a biochemical tool or therapeutic agent (Jung et al., 1978). Moreover, acetylenic amino acids isolated from Euphoria longan, including compounds structurally similar to this compound, have been characterized, suggesting the diversity of such compounds in nature and their potential applications in biological research (Sung et al., 1969).
Role in Chemical Synthesis and Molecular Studies
The utility of related ω-amino acids in chemical synthesis, particularly in the modified peptides and polyamide synthetic fibers industries, has been highlighted, suggesting potential uses for this compound in similar applications (Markowska et al., 2021). Additionally, the synthesis of derivatives of 2-aminosuberic acid, which is structurally similar to this compound, indicates the potential of such amino acids in the design of biologically relevant peptides (Chattopadhyay et al., 2017).
作用機序
Mode of Action
It is known that many amino acids interact with their targets by binding to them, causing a change in their function
Biochemical Pathways
It is known that amino acids can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to enter the cellular respiration pathway . It’s possible that 2-Aminohept-6-ynoic acid could affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound
生化学分析
Biochemical Properties
2-Aminohept-6-ynoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The interactions of this compound with biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of signaling molecules and transcription factors, leading to changes in the expression of specific genes. Additionally, this compound can alter metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation, affecting their catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can act as a substrate for specific enzymes, leading to the production of intermediate metabolites. Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported across cell membranes by amino acid transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects .
特性
IUPAC Name |
2-aminohept-6-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method used to produce 2-Aminohept-6-ynoic acid in the study?
A1: The research highlights the successful synthesis of both homopropargylglycine (Hpg) and this compound using an asymmetric Strecker reaction. [] This method is notable for achieving significantly higher yields and enantiomeric excess (over 80% ee) compared to previous methods. This implies a more efficient and stereoselective approach to obtaining these compounds for further research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



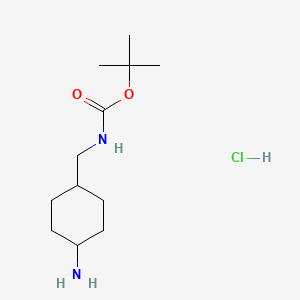
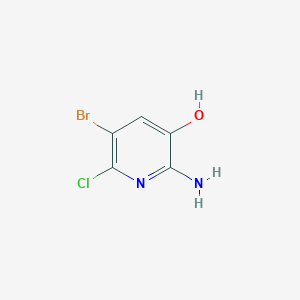


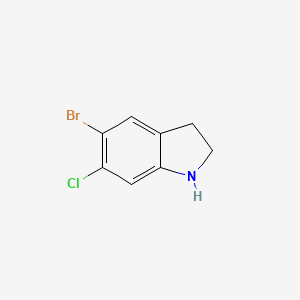
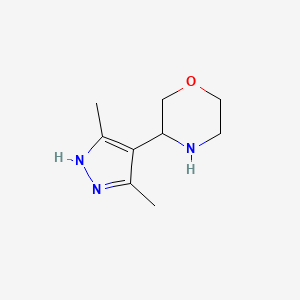
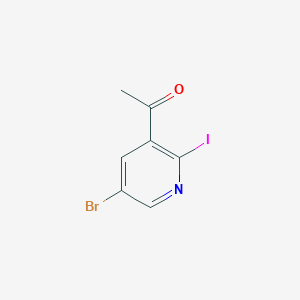


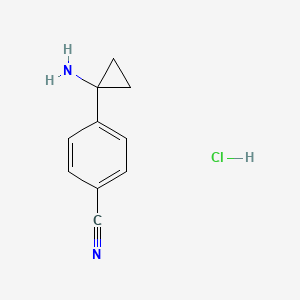
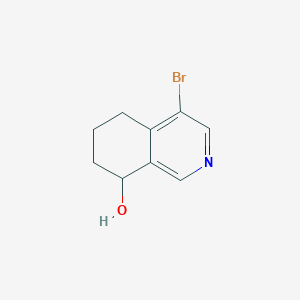
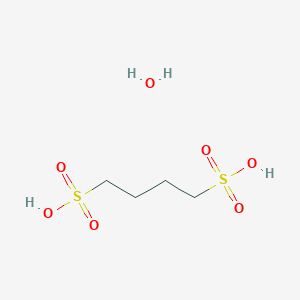
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
